molecular formula C19H14N6O2S B13357933 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13357933
M. Wt: 390.4 g/mol
InChI Key: RIBFDEQEQSGWNJ-UHFFFAOYSA-N
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Description

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, the triazolothiadiazole core, and the imidazopyridine moiety. Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Shares the triazolothiadiazole core.

    2-Methylimidazo[1,2-a]pyridine: Shares the imidazopyridine moiety.

Uniqueness

What sets 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is the combination of these three distinct heterocyclic structures in a single molecule. This unique arrangement provides it with a diverse range of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14N6O2S

Molecular Weight

390.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N6O2S/c1-11-16(24-9-5-4-8-15(24)20-11)17-21-22-19-25(17)23-18(28-19)14-10-26-12-6-2-3-7-13(12)27-14/h2-9,14H,10H2,1H3

InChI Key

RIBFDEQEQSGWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5COC6=CC=CC=C6O5

Origin of Product

United States

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